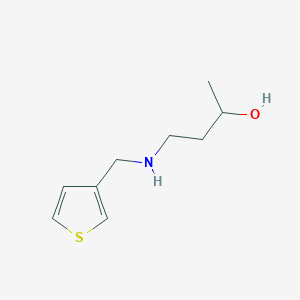

4-((Thiophen-3-ylmethyl)amino)butan-2-ol

Description

Contextual Significance of Novel Aminobutanol (B45853) Derivatives in Medicinal Chemistry

The aminobutanol backbone is a key structural feature in a number of successful therapeutic agents. The presence of both an amino group and a hydroxyl group allows for diverse chemical interactions, including hydrogen bonding, which is crucial for molecular recognition at biological targets. Furthermore, the chiral nature of many aminobutanol derivatives is of paramount importance, as different stereoisomers can exhibit vastly different pharmacological activities and metabolic profiles.

A prime example of the therapeutic importance of this scaffold is (S)-2-aminobutanol, a critical chiral building block for the synthesis of the anti-tuberculosis drug ethambutol. Similarly, (R)-3-aminobutanol serves as a key intermediate in the production of the antiretroviral drug Dolutegravir, used in the treatment of HIV/AIDS. vcu.edu The established success of these and other aminobutanol-containing drugs underscores the continued interest in synthesizing and evaluating novel derivatives for a range of therapeutic applications.

Historical and Current Perspectives on Thiophene-Containing Scaffolds in Drug Discovery

The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgnih.gov Its prevalence in FDA-approved drugs is a testament to its favorable physicochemical and pharmacological properties. Historically, thiophene has been widely used as a bioisostere for the benzene (B151609) ring. nih.govcognizancejournal.comresearchgate.net This substitution can lead to improved metabolic stability, enhanced potency, and altered selectivity for biological targets, while maintaining key electronic and steric properties necessary for receptor binding. cambridgemedchemconsulting.com

Thiophene derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. nih.govingentaconnect.comnih.gov Commercially successful drugs containing a thiophene moiety include the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the non-steroidal anti-inflammatory drug tiaprofenic acid. nih.govnih.gov The continued exploration of thiophene-based compounds remains a highly active area of research, with chemists continually seeking to leverage the unique properties of this heterocycle in the design of new drugs. bohrium.comimpactfactor.orgresearchgate.net

Strategic Rationale for the Synthesis and Evaluation of 4-((Thiophen-3-ylmethyl)amino)butan-2-ol

The strategic rationale for investigating this compound is rooted in the principle of molecular hybridization, which involves combining two or more pharmacophoric units to create a new molecule with potentially enhanced or novel biological activity. In this case, the aminobutanol moiety provides a flexible, chiral backbone capable of forming key interactions with biological targets, while the thiophen-3-ylmethyl group introduces an aromatic, heterocyclic component with a proven track record in drug design.

Overarching Research Objectives and Scope of Investigation for this compound

The primary research objective for a novel compound such as this compound would be to conduct a comprehensive preclinical evaluation to determine its physicochemical properties, in vitro biological activity, and preliminary pharmacokinetic profile. The scope of such an investigation would typically encompass:

Chemical Synthesis and Characterization: Development of a robust and efficient synthetic route to produce the target compound with high purity. This would also include the separation and characterization of its stereoisomers.

Physicochemical Profiling: Determination of key properties such as solubility, lipophilicity (LogP), and pKa, which are crucial for predicting its drug-like properties.

In Vitro Biological Screening: Evaluation of the compound's activity across a broad range of biological targets, often through high-throughput screening assays. Based on the structural components, initial screening might focus on targets related to infectious diseases, inflammation, or oncology.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a series of analogues to understand how modifications to the structure affect its biological activity.

Preliminary ADME/Tox Assessment: In vitro evaluation of its metabolic stability, potential for drug-drug interactions (e.g., CYP inhibition), and cytotoxicity.

Illustrative Data

To provide a clearer picture of the type of data generated during the investigation of a novel compound like this compound, the following tables present hypothetical, yet representative, data.

Table 1: Predicted Physicochemical Properties This interactive table outlines the predicted physicochemical properties that are critical for the initial assessment of a compound's drug-like potential.

| Property | Predicted Value | Method |

| Molecular Formula | C9H15NOS | --- |

| Molecular Weight | 185.29 | --- |

| LogP | 1.75 | ALOGPS |

| Aqueous Solubility | 2.5 g/L | ALOGPS |

| pKa (strongest basic) | 9.8 | ChemAxon |

| pKa (strongest acidic) | 15.2 | ChemAxon |

| Hydrogen Bond Donors | 2 | --- |

| Hydrogen Bond Acceptors | 3 | --- |

| Rotatable Bonds | 5 | --- |

Table 2: Representative Biological Screening Cascade This table illustrates a potential tiered approach to screening the compound for biological activity, starting with broad screening and progressing to more specific assays.

| Tier | Assay Type | Target/Phenotype | Purpose |

| 1 | High-Throughput Screening | Panel of >100 GPCRs, Kinases, Ion Channels | Broad initial screen to identify potential biological targets. |

| 2 | In Vitro Cellular Assays | Cytotoxicity (e.g., HepG2, HEK293 cell lines) | Assess general toxicity and establish a therapeutic window. |

| 2 | In Vitro Cellular Assays | Anti-proliferative (e.g., NCI-60 cancer cell line panel) | Screen for potential anticancer activity. |

| 2 | In Vitro Cellular Assays | Antimicrobial (e.g., MIC against S. aureus, E. coli) | Screen for potential antibacterial activity. |

| 3 | Target-Specific Assays | IC50/EC50 determination for "hits" from Tier 1 | Quantify the potency and efficacy at specific identified targets. |

| 4 | In Vitro ADME Assays | Microsomal Stability, CYP Inhibition Panel | Evaluate metabolic stability and potential for drug interactions. |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15NOS |

|---|---|

Molecular Weight |

185.29 g/mol |

IUPAC Name |

4-(thiophen-3-ylmethylamino)butan-2-ol |

InChI |

InChI=1S/C9H15NOS/c1-8(11)2-4-10-6-9-3-5-12-7-9/h3,5,7-8,10-11H,2,4,6H2,1H3 |

InChI Key |

KTKOYDLTXJJYNX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCNCC1=CSC=C1)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 4 Thiophen 3 Ylmethyl Amino Butan 2 Ol

Design Principles and Retrosynthetic Analysis for 4-((Thiophen-3-ylmethyl)amino)butan-2-ol

The design of a synthetic route for this compound is guided by the principles of retrosynthetic analysis. This involves conceptually breaking down the target molecule into simpler, commercially available, or easily synthesizable precursors. The key disconnection for this target molecule is the carbon-nitrogen bond of the secondary amine. This bond can be formed through a reductive amination reaction, a robust and widely used method for the synthesis of amines. researchgate.net

This retrosynthetic approach identifies two primary building blocks: thiophene-3-carboxaldehyde and 4-aminobutan-2-ol (B1584018). Reductive amination of thiophene-3-carboxaldehyde with 4-aminobutan-2-ol would directly yield the target compound. This strategy is advantageous due to the commercial availability of thiophene-3-carboxaldehyde and the existence of established synthetic routes for 4-aminobutan-2-ol.

Optimized Synthetic Pathways to this compound

Based on the retrosynthetic analysis, an optimized synthetic pathway has been devised, focusing on the efficient formation of the target compound from its key precursors.

The first precursor, thiophene-3-carboxaldehyde , is a commercially available reagent. Should a laboratory synthesis be required, several methods are reported in the literature, including the oxidation of 3-thiophenemethanol (B153581) or the formylation of 3-lithiothiophene.

The second precursor, 4-aminobutan-2-ol , can be synthesized through various routes. One common method involves the reduction of a corresponding amino acid or its ester derivative. For instance, the reduction of 4-aminobutanoic acid or its esters would yield the desired amino alcohol. Alternatively, biocatalytic methods employing amine dehydrogenases have been shown to be effective for the synthesis of chiral amino alcohols, offering a stereoselective route to specific enantiomers of 4-aminobutan-2-ol. frontiersin.org

The key transformation in the synthesis of the target compound is the reductive amination of thiophene-3-carboxaldehyde with 4-aminobutan-2-ol. This reaction proceeds via the initial formation of an imine intermediate, which is then reduced in situ to the secondary amine.

The reductive amination can be carried out under various conditions, and optimization is key to achieving high yields and purity. A common and effective reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium triacetoxyborohydride is often preferred as it is a milder and more selective reagent, capable of reducing the imine intermediate without significantly affecting the aldehyde starting material.

The reaction is typically performed in a suitable solvent such as methanol, ethanol (B145695), or dichloromethane (B109758) at room temperature. The pH of the reaction mixture can be a critical parameter, with slightly acidic conditions often favoring imine formation. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

| Parameter | Condition | Rationale |

| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for imine reduction. |

| Solvent | Methanol or Dichloromethane | Good solubility for reactants and reagents. |

| Temperature | Room Temperature | Sufficient for reaction to proceed at a reasonable rate. |

| pH | Slightly acidic (e.g., addition of acetic acid) | Catalyzes the formation of the imine intermediate. |

Upon completion of the reaction, the product is typically isolated by quenching the reaction with water, followed by extraction with an organic solvent. Further purification can be achieved by column chromatography on silica (B1680970) gel.

The purity of the synthesized this compound can be assessed using standard analytical techniques. High-performance liquid chromatography (HPLC) is a powerful tool for determining the purity of the final product.

Structural confirmation is achieved through a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR spectroscopy would confirm the presence of all the expected protons and their respective chemical environments and coupling patterns. Key signals would include those for the thiophene (B33073) ring protons, the methylene (B1212753) group adjacent to the thiophene ring, the methine proton of the butanol backbone, and the protons of the methyl and methylene groups of the butanol chain.

¹³C NMR spectroscopy would show the expected number of carbon signals corresponding to the thiophene ring, the benzylic carbon, and the carbons of the butanol side chain. nih.govmdpi.com

Infrared (IR) Spectroscopy : The IR spectrum would show characteristic absorption bands for the N-H and O-H stretching vibrations, as well as C-H and C-S bonds.

Mass Spectrometry (MS) : Mass spectrometry would provide the molecular weight of the compound, confirming its elemental composition.

| Analytical Technique | Expected Observations |

| HPLC | A single major peak indicating high purity. |

| ¹H NMR | Signals corresponding to thiophene, methyl, methylene, and methine protons with appropriate chemical shifts and multiplicities. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |

| IR Spectroscopy | Absorption bands for N-H, O-H, C-H, and C-S functional groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of C₉H₁₅NOS. |

Synthesis of Structural Analogues and Congeners of this compound

The synthesis of structural analogues is a crucial step in understanding the structure-activity relationships of a new chemical entity.

The rational design of derivatives of this compound would involve systematic modifications of different parts of the molecule to probe their influence on biological activity. Key areas for modification include:

The Thiophene Ring : Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the thiophene ring can modulate the electronic and steric properties of the molecule. researchgate.net This can influence binding affinity and metabolic stability.

The Amino Alcohol Side Chain :

Modification of the alkyl chain length can impact the distance between the thiophene moiety and the hydroxyl group, which could be critical for receptor binding.

Alteration of the position of the hydroxyl and amino groups on the butane (B89635) backbone can explore the importance of their relative stereochemistry.

Introduction of additional functional groups on the side chain could provide new interaction points with a biological target.

The synthesis of these analogues would generally follow similar synthetic strategies as the parent compound, utilizing appropriately substituted precursors. For example, substituted thiophene-3-carboxaldehydes could be used to generate derivatives with modified thiophene rings. Similarly, different amino alcohols could be employed to create analogues with altered side chains.

The thiophene moiety is a well-established pharmacophore in numerous approved drugs, and SAR studies of other thiophene-containing compounds can provide valuable insights for the design of new derivatives. nih.govrsc.org For instance, the electronic nature of substituents on the thiophene ring has been shown to significantly impact the biological activity of various thiophene-based inhibitors. nih.gov

Synthetic Strategies for Thiophene Ring Modifications

Modification of the thiophene ring in this compound can be approached through various synthetic strategies, primarily focusing on electrophilic substitution and metal-catalyzed cross-coupling reactions. These modifications are crucial for structure-activity relationship (SAR) studies, allowing for the fine-tuning of the compound's properties.

Halogenation of the thiophene ring is a common starting point for further functionalization. Green chemistry approaches for the halogenation of thiophenes utilize sodium halides as a source of electrophilic halogens in the presence of a copper catalyst and an environmentally benign solvent like ethanol. nih.gov This method allows for the introduction of chloro, bromo, and iodo substituents onto the thiophene ring with high yields. nih.gov Once halogenated, the thiophene ring can undergo various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions, to introduce new carbon-carbon bonds.

Another strategy involves the direct C-H arylation of the thiophene ring. Phosphine-free palladium catalysts have been shown to efficiently couple aryl or heteroaryl bromides with thiophenes at the C2 position. organic-chemistry.org This method is advantageous as it avoids the pre-functionalization of the thiophene ring.

The Gewald reaction is a well-established method for the synthesis of 2-aminothiophenes, which can be further modified. sciforum.net While not directly applicable to modifying a pre-existing thiophene ring, it represents a key strategy for the de novo synthesis of substituted thiophenes that could then be elaborated into analogs of the target compound.

Below is a table summarizing potential synthetic strategies for thiophene ring modification:

| Reaction Type | Reagents and Conditions | Purpose | Key Advantages |

| Halogenation | Sodium halide, Copper(II) sulfate, Ethanol | Introduction of halogens for further functionalization | Environmentally benign, high yields |

| C-H Arylation | Aryl bromide, Palladium catalyst | Introduction of aryl groups | Avoids pre-functionalization |

| Gewald Reaction | Carbonyl compound, Active methylene nitrile, Sulfur, Base | De novo synthesis of substituted 2-aminothiophenes | Versatile for creating diverse substitution patterns |

Synthetic Strategies for Amino and Butanol Side Chain Derivatizations

Derivatization of the amino and butanol side chains of this compound offers another avenue for modifying its properties.

The secondary amine in the molecule is a prime site for derivatization. N-alkylation, N-acylation, and N-arylation are common transformations. For instance, the amine can be reacted with various alkyl halides or subjected to reductive amination with aldehydes or ketones to introduce a wide range of substituents. Acylation with acyl chlorides or anhydrides can introduce amide functionalities, which can alter the compound's polarity and hydrogen bonding capabilities.

The hydroxyl group of the butanol side chain can be modified through esterification or etherification reactions. Esterification with various carboxylic acids or their derivatives can produce a library of esters with varying properties. Etherification, for example, using the Williamson ether synthesis, allows for the introduction of different alkyl or aryl groups.

The synthesis of chiral amino alcohols is a significant area of research. frontiersin.orgnih.gov Biocatalytic methods, using engineered amine dehydrogenases, offer a green and highly enantioselective route to chiral amino alcohols from α-hydroxy ketones. frontiersin.orgnih.gov This approach could be retrospectively applied to the synthesis of enantiomerically pure this compound. Chemical methods, such as asymmetric transfer hydrogenation of β-ketoamines, also provide access to optically active amino alcohols.

A table summarizing potential side chain derivatizations is provided below:

| Functional Group | Reaction Type | Reagents | Resulting Moiety |

| Secondary Amine | N-Alkylation | Alkyl halide or Aldehyde/Ketone with reducing agent | Tertiary amine |

| Secondary Amine | N-Acylation | Acyl chloride or Anhydride | Amide |

| Hydroxyl Group | Esterification | Carboxylic acid or Acyl chloride | Ester |

| Hydroxyl Group | Etherification | Alkyl halide, Base | Ether |

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry are increasingly being applied to the synthesis of organic molecules to minimize environmental impact. eurekaselect.comresearchgate.net For a molecule like this compound, several green strategies can be envisioned for its synthesis and the synthesis of its precursors.

The synthesis of the thiophene core can be made greener by using environmentally friendly solvents like ethanol or even solvent-free conditions. nih.govrsc.org The use of readily available and non-toxic reagents, such as sodium halides for halogenation, contributes to the sustainability of the process. nih.gov Transition-metal-free reactions, where possible, are also desirable to avoid the use of heavy metals. organic-chemistry.org

For the amino alcohol portion, biocatalysis offers a highly sustainable approach. The use of engineered enzymes, such as amine dehydrogenases, operates under mild conditions (room temperature and atmospheric pressure) in aqueous media, generating minimal waste. frontiersin.orgnih.gov These enzymatic methods often exhibit high stereoselectivity, eliminating the need for chiral separations. frontiersin.orgnih.gov

Catalytic systems based on earth-abundant metals, such as nickel, for the synthesis of amino alcohols are also being developed as a more sustainable alternative to precious metal catalysts. acs.org These reactions can be highly atom-economical, with water being the only byproduct. acs.org

The following table outlines some green chemistry approaches applicable to the synthesis of this compound:

| Synthetic Step | Green Chemistry Principle | Approach | Benefits |

| Thiophene Synthesis | Use of renewable feedstocks, Safer solvents | Synthesis from bio-based starting materials, Use of ethanol or water as a solvent | Reduced reliance on fossil fuels, Lower toxicity |

| Thiophene Functionalization | Atom economy, Catalysis | Direct C-H activation, Use of catalytic reagents instead of stoichiometric ones | Reduced waste, Increased efficiency |

| Amino Alcohol Synthesis | Biocatalysis, Use of earth-abundant metals | Enzymatic reductive amination, Nickel-catalyzed amination of diols | High selectivity, Mild reaction conditions, Reduced cost and toxicity |

Preclinical Biological Evaluation and Pharmacological Characterization of 4 Thiophen 3 Ylmethyl Amino Butan 2 Ol

In Vitro Assessment of Biological Activities of 4-((Thiophen-3-ylmethyl)amino)butan-2-ol

Extensive searches of scientific literature and databases have revealed no specific preclinical data on the in vitro biological activities of the compound this compound. While the thiophene (B33073) moiety is a component of numerous biologically active molecules with a wide range of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects, specific experimental data for this particular chemical structure is not available in the public domain. encyclopedia.pubresearchgate.net

Target Receptor Binding and Functional Assays

There is no published research detailing the investigation of this compound in target receptor binding or functional assays. Consequently, its affinity and functional activity at specific biological receptors remain uncharacterized.

Enzyme Inhibition/Activation Kinetics and Specificity

No studies have been identified that report on the enzyme inhibition or activation kinetics and specificity of this compound. Its potential to interact with and modulate the activity of specific enzymes has not been documented.

Cell-Based Assays for Pharmacological Responses and Cytoselectivity

Information regarding the pharmacological responses and cytoselectivity of this compound in cell-based assays is not available. There are no reports on its effects on cellular processes or its selectivity towards different cell types.

Mechanistic Studies at the Cellular Level

There are no mechanistic studies available that elucidate the cellular-level mode of action for this compound.

In Vivo Efficacy Studies in Preclinical Animal Models

Consistent with the lack of in vitro data, there are no published in vivo efficacy studies for this compound in any preclinical animal models.

Selection and Justification of Disease Models for this compound

Due to the absence of any pharmacological data, no disease models have been selected or justified for the in vivo evaluation of this compound. The general biological activities of thiophene-containing compounds suggest potential therapeutic areas, but without specific data on this compound, any selection of animal models would be purely speculative. encyclopedia.pub

Assessment of Therapeutic Efficacy Endpoints in Relevant Animal Models

Comprehensive searches of scientific literature and preclinical trial databases did not yield specific data regarding the assessment of therapeutic efficacy endpoints for this compound in any relevant animal models. To evaluate the potential therapeutic effects of a compound, researchers typically select animal models that mimic human diseases. In these models, specific endpoints are measured to determine if the compound produces the desired therapeutic outcome. The selection of endpoints is critical and varies depending on the disease area being investigated. For instance, in oncology studies, tumor size and survival rates are common endpoints, while in neurological disorder models, behavioral tests and biomarkers of neurodegeneration are often used. Without any published studies on this compound, no data on its therapeutic efficacy is currently available.

Pharmacodynamic Biomarkers and Their Modulation by this compound in Preclinical Contexts

There is currently no publicly available information on the pharmacodynamic biomarkers modulated by this compound in preclinical settings. Pharmacodynamic biomarkers are measurable indicators that can signal a pharmacological response to a drug. These can include changes in the concentration of a specific protein, enzyme activity, or a physiological parameter that is linked to the drug's mechanism of action. The identification and validation of such biomarkers are crucial for understanding how a drug affects the body and for guiding its development. The lack of research in this area for this compound means that its mechanism of action and its effects on biological systems remain uncharacterized.

Preclinical Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Investigations

In Vitro Metabolic Stability and Drug-Drug Interaction Potential

No experimental data on the in vitro metabolic stability and drug-drug interaction potential of this compound has been reported in the available scientific literature. In vitro metabolic stability assays, typically conducted using liver microsomes or hepatocytes from different species, are essential for predicting a compound's metabolic clearance in the body. nih.gov These studies help to estimate the compound's half-life and inform potential dosing regimens. Furthermore, assessing the potential for drug-drug interactions, often by evaluating the inhibition or induction of cytochrome P450 (CYP) enzymes, is a critical step in preclinical development to ensure the safety of a new chemical entity when co-administered with other medications.

Permeability and Transport Studies Across Biological Barriers

Information regarding the permeability and transport of this compound across biological barriers, such as the intestinal epithelium or the blood-brain barrier, is not available in published research. Permeability is a key determinant of a drug's oral bioavailability and its ability to reach its target site of action. Studies investigating permeability are often conducted using cell-based assays, such as the Caco-2 permeability assay, or artificial membrane assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). These studies would be necessary to understand the absorption characteristics and potential for central nervous system penetration of this compound.

Plasma Protein Binding and Tissue Distribution Profiles in Preclinical Species

There are no published data on the plasma protein binding and tissue distribution profiles of this compound in any preclinical species. The extent to which a drug binds to plasma proteins, such as albumin, influences its free concentration in the bloodstream and, consequently, its availability to interact with its target and be metabolized or excreted. Tissue distribution studies, which are typically performed in animal models, provide insights into where the drug accumulates in the body. This information is vital for understanding both the efficacy and potential toxicity of a compound.

In Vivo Pharmacokinetic Profiling in Animal Models

Bioavailability and Clearance Assessments

Data not available.

Identification of Major Metabolites and Metabolic Pathways

Data not available.

Excretion Routes and Mass Balance Studies

Data not available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Thiophen 3 Ylmethyl Amino Butan 2 Ol Analogues

Methodologies for Systematic SAR Elucidation of the 4-((Thiophen-3-ylmethyl)amino)butan-2-ol Scaffold

The systematic elucidation of the SAR for the this compound scaffold involves a multi-faceted approach, combining synthetic chemistry with biological testing and computational modeling. oncodesign-services.com A primary methodology is the synthesis of a focused library of analogues, where specific parts of the molecule—the thiophene (B33073) ring, the amino linker, and the butanol chain—are systematically modified. Each new analogue is then subjected to a battery of biological assays to determine its potency, selectivity, and other relevant pharmacological parameters. oncodesign-services.com

Computational methods play a pivotal role in guiding the synthetic efforts. oncodesign-services.com Techniques such as molecular modeling can be used to simulate the interaction of the analogues with their biological target. oncodesign-services.com Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of the synthesized compounds with their observed biological activities. nih.gov This iterative process of synthesis, testing, and computational analysis allows for the development of a comprehensive understanding of the SAR, accelerating the identification of compounds with improved therapeutic profiles. oncodesign-services.com

Correlating Structural Modifications of the Thiophene Moiety with Biological Activity

The thiophene ring is a well-established pharmacophore in medicinal chemistry, often serving as a bioisosteric replacement for a phenyl ring. nih.govnih.gov Its unique electronic properties and ability to engage in hydrogen bonding can significantly influence a compound's interaction with its biological target. nih.gov To understand its role in the activity of this compound, a series of analogues with modifications to the thiophene moiety would be synthesized and evaluated.

| Analogue | Modification on Thiophene Moiety | Hypothetical Biological Activity (IC50, nM) |

|---|---|---|

| 1 | Unsubstituted (Parent Compound) | 100 |

| 2 | 5-Chloro | 50 |

| 3 | 5-Methyl | 120 |

| 4 | 2-Fluoro | 80 |

| 5 | Bioisosteric replacement with Furan | 250 |

Influence of Amino Group Substitutions and Chain Length on Pharmacological Profiles

The secondary amine in this compound is a critical linker and a potential site for hydrogen bonding interactions. Modifications to this group are expected to have a profound impact on the compound's pharmacological profile. N-alkylation or N-acylation could alter the basicity and lipophilicity of the molecule, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for the target.

Furthermore, the length of the alkyl chain connecting the thiophene and the butanol moieties is a key determinant of the spatial relationship between these two important pharmacophoric elements. Shortening or lengthening the chain by one or two carbons would systematically alter this distance, potentially leading to more optimal interactions with the biological target. The biological efficacy of alcohols with varying chain lengths often exhibits a "cutoff effect," where potency increases with chain length up to a certain point, after which it may decrease. nih.gov

| Analogue | Modification of Amino Group and Chain Length | Hypothetical Biological Activity (IC50, nM) |

|---|---|---|

| 1 | Secondary Amine, Butyl Chain (Parent) | 100 |

| 6 | N-Methyl | 75 |

| 7 | N-Acetyl | 500 |

| 8 | Propyl Chain | 150 |

| 9 | Pentyl Chain | 200 |

Impact of the Butanol Chain and Hydroxyl Group Stereochemistry on Efficacy

The butan-2-ol portion of the molecule introduces a chiral center at the hydroxyl-bearing carbon, meaning the compound can exist as two non-superimposable mirror images, or enantiomers. nih.gov It is a well-established principle in pharmacology that enantiomers can have significantly different biological activities, with one often being more potent or having a different pharmacological profile than the other. nih.gov Therefore, the synthesis and evaluation of the individual (R)- and (S)-enantiomers of this compound is a critical step in the SAR investigation.

Modifications to the butanol chain itself, such as the introduction of branching or conformational constraints, could also influence the compound's activity. The position of the hydroxyl group is also a key factor; moving it to the 1- or 3-position of the butane (B89635) chain would create new analogues with different spatial arrangements of the key functional groups, which could lead to altered interactions with the target.

| Analogue | Modification of Butanol Chain and Stereochemistry | Hypothetical Biological Activity (IC50, nM) |

|---|---|---|

| 1 | (R,S)-Butan-2-ol (Racemic Parent) | 100 |

| 10 | (R)-Butan-2-ol | 50 |

| 11 | (S)-Butan-2-ol | 200 |

| 12 | Butan-1-ol | 300 |

| 13 | 3-Methylbutan-2-ol | 120 |

Identification of Key Pharmacophoric Features and Binding Motifs

Through the systematic synthesis and evaluation of analogues, a pharmacophore model for this class of compounds can be developed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. For this compound, the key pharmacophoric features are likely to include:

A hydrogen bond donor/acceptor: The hydroxyl group on the butanol chain.

A hydrogen bond acceptor/donor: The secondary amine.

An aromatic/hydrophobic region: The thiophene ring.

The spatial arrangement of these features, dictated by the length and flexibility of the linker, will be critical for optimal binding. Molecular docking studies, where the compound is computationally placed into the active site of a target protein, can help to visualize and understand the key binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking with the thiophene ring. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatic Approaches for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool for understanding the relationship between the chemical structure and biological activity of a series of compounds. nih.gov By developing mathematical models that correlate molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) with biological activity, QSAR can be used to predict the activity of novel, unsynthesized compounds. nih.gov

For the this compound scaffold, a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could be particularly informative. researchgate.net These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. This information can then be used to guide the design of new analogues with enhanced potency and selectivity. Cheminformatic approaches can also be employed to analyze large datasets of these derivatives to identify trends and patterns in their activity, further refining the SAR understanding. nih.gov

Molecular Mechanism of Action and Target Engagement of 4 Thiophen 3 Ylmethyl Amino Butan 2 Ol

Definitive Identification of Primary Molecular Targets and Off-Targets

No studies identifying the primary molecular targets or potential off-targets of 4-((Thiophen-3-ylmethyl)amino)butan-2-ol have been found in the existing scientific literature.

Detailed Analysis of Ligand-Receptor/Enzyme Interaction Kinetics and Thermodynamics

There is no available data concerning the binding affinity, association and dissociation rate constants (kon and koff), or the thermodynamic profile (enthalpy, entropy) of the interaction between this compound and any biological target.

Elucidation of Downstream Signaling Pathways and Cellular Responses Mediated by the Compound

Information regarding the intracellular signaling cascades and the subsequent cellular responses modulated by this compound is not available.

Investigation of Allosteric Modulation and Orthosteric Binding Mechanisms

There are no published findings to indicate whether this compound acts as an orthosteric or allosteric modulator at any receptor or enzyme.

Advanced Omics-Based Approaches for Comprehensive Mechanism Elucidation

No transcriptomic, proteomic, or other omics-based studies have been published that would provide a broader, unbiased view of the molecular pathways affected by this compound.

Computational Chemistry and in Silico Modeling of 4 Thiophen 3 Ylmethyl Amino Butan 2 Ol and Its Interactions

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. This method is crucial for understanding the mechanism of action and for structure-based drug design. For 4-((Thiophen-3-ylmethyl)amino)butan-2-ol, docking simulations can identify plausible binding modes within the active sites of various enzymes or receptors, such as kinases, G-protein coupled receptors (GPCRs), or ion channels, which are common targets for thiophene-containing drugs. nih.govresearchgate.net

The process involves preparing a 3D structure of the target protein, often obtained from the Protein Data Bank (PDB), and the ligand. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, calculating a scoring function to estimate the binding affinity. gyanvihar.orgmdpi.com For instance, docking this compound against a hypothetical kinase target could reveal key interactions. The secondary alcohol and amine groups are potential hydrogen bond donors and acceptors, while the thiophene (B33073) ring can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine or tyrosine in the active site. mdpi.com

Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target

| Parameter | Predicted Value | Interacting Residues (Hypothetical) |

|---|---|---|

| Binding Energy (kcal/mol) | -8.5 | Hydrogen Bonds: GLU-81 (with -OH), ASP-145 (with -NH-)

|

| Docking Score | -9.2 | |

| Inhibitory Constant (Ki) (nM) | 150 |

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. mdpi.com An MD simulation would assess the stability of the predicted binding pose of this compound within its target. mdpi.comrsc.org This involves placing the docked complex in a simulated physiological environment (a box of water molecules and ions) and calculating the atomic motions over a set period, typically nanoseconds to microseconds.

Key metrics for analyzing stability include the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand. A stable RMSD value over time suggests that the complex remains in a consistent conformation, indicating a stable binding interaction. mdpi.com Conversely, large fluctuations could imply an unstable or transient interaction. These simulations can reveal conformational changes in both the ligand and protein upon binding, providing a more accurate picture of the binding event. mdpi.com

Table 2: Hypothetical RMSD Values from a 100 ns Molecular Dynamics Simulation

| Molecule Component | Average RMSD (Å) | Interpretation |

|---|---|---|

| Protein Backbone | 1.8 ± 0.3 | Indicates the protein maintains a stable overall fold. |

| Ligand (relative to protein) | 1.2 ± 0.5 | Suggests the ligand remains stably bound in the active site with minimal fluctuation. |

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. semanticscholar.org For this compound, these calculations can determine its electronic structure, charge distribution, and molecular orbital energies. researchgate.nete3s-conferences.org

Key descriptors derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. semanticscholar.orgresearchgate.net These parameters help in understanding the molecule's potential to participate in charge-transfer interactions with a biological target. derpharmachemica.comresearchgate.net

Table 3: Hypothetical Quantum Chemical Descriptors for this compound (Calculated via DFT)

| Descriptor | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.85 | Electron-donating capability |

| LUMO Energy | -0.95 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.90 | Indicates high kinetic stability |

| Dipole Moment (Debye) | 2.75 | Reflects molecular polarity |

In Silico ADME Prediction and Pharmacophore Modeling

In Silico ADME Prediction

Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is a critical step in early-stage drug discovery to assess its drug-likeness. researchgate.netconsensus.app Various computational models can predict these properties for this compound. ljmu.ac.uknih.gov Parameters such as lipophilicity (LogP), topological polar surface area (TPSA), water solubility, and adherence to established drug-likeness rules (like Lipinski's Rule of Five) are evaluated. nih.govnih.gov Predictions can also extend to potential metabolism by cytochrome P450 enzymes and whether the compound is likely to be a substrate for transporters like P-glycoprotein, which affects bioavailability and central nervous system penetration. nih.gov

Table 4: Hypothetical In Silico ADME Profile for this compound

| ADME Parameter | Predicted Value | Drug-Likeness Implication |

|---|---|---|

| Molecular Weight | 185.29 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (Lipophilicity) | 1.65 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (≤10) |

| Topological Polar Surface Area (TPSA) | 55.6 Ų | Good potential for oral bioavailability and cell permeability |

| Gastrointestinal Absorption | High | Likely well-absorbed orally |

| Blood-Brain Barrier Permeation | Yes | Potential for CNS activity |

Pharmacophore Modeling

A pharmacophore model defines the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. rjptonline.org Based on the docked conformation of this compound, a pharmacophore model can be generated. This model would typically include features like a hydrogen bond donor (from the alcohol and amine), a hydrogen bond acceptor (from the alcohol oxygen and amine nitrogen), and an aromatic ring feature (from the thiophene). Such a model is invaluable for virtual screening to identify new, structurally diverse compounds that fit the same pharmacophoric requirements. nih.gov

Virtual Screening and Lead Optimization Strategies Guided by this compound Scaffold

The computational insights gained from docking, MD, and pharmacophore modeling can guide two key drug discovery strategies:

Virtual Screening: The pharmacophore model or the docking protocol developed for this compound can be used to screen large databases of chemical compounds. This process filters for molecules that are predicted to bind to the same target with similar key interactions, enabling the discovery of novel chemical scaffolds with potential therapeutic activity. techscience.commdpi.com

Lead Optimization: This process involves the iterative modification of a lead compound to enhance its desired properties, such as potency, selectivity, and ADME profile. edx.orgdanaher.com Computational models can guide this process efficiently. For instance, if docking studies show a vacant hydrophobic pocket near the thiophene ring, chemists could synthesize analogues with small alkyl groups on the ring to improve binding affinity. nih.gov If in silico ADME predictions suggest poor metabolic stability, modifications could be made to block potential sites of metabolism. nih.gov This structure-activity relationship (SAR) driven approach accelerates the development of a preclinical candidate from an initial hit. danaher.commdpi.comnih.gov

Future Directions and Potential Therapeutic Applications of 4 Thiophen 3 Ylmethyl Amino Butan 2 Ol

Exploration of Novel Preclinical Disease Indications for the Compound

The structural features of 4-((Thiophen-3-ylmethyl)amino)butan-2-ol suggest several promising avenues for preclinical investigation across a range of disease areas. The thiophene (B33073) nucleus is a privileged scaffold in medicinal chemistry, known to be a bio-isostere of the phenyl ring and a component of numerous FDA-approved drugs. nih.govrsc.org Thiophene derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic effects. nih.govbohrium.comencyclopedia.pub Similarly, the amino alcohol moiety is a key pharmacophore in many therapeutic agents, contributing to their biological activity and pharmacokinetic properties. nih.govresearchgate.net

Given this background, future preclinical studies could logically explore the efficacy of this compound in the following disease models:

Oncology: The thiophene ring is present in several anticancer agents. nih.govnih.gov Preclinical studies could assess the cytotoxic and cytostatic effects of the compound against a panel of human cancer cell lines, representing various tumor types. Mechanistic studies could then elucidate the pathways involved, such as apoptosis induction, cell cycle arrest, or inhibition of key oncogenic signaling pathways.

Inflammatory Disorders: Many thiophene-containing compounds exhibit potent anti-inflammatory properties. encyclopedia.pubresearchgate.net The potential of this compound to modulate inflammatory responses could be investigated in cellular and animal models of inflammatory diseases like rheumatoid arthritis, inflammatory bowel disease, or sepsis.

Infectious Diseases: The amino alcohol and thiophene moieties are independently associated with antimicrobial and antifungal activities. nih.govnih.gov It would be valuable to screen the compound against a broad spectrum of pathogenic bacteria and fungi to determine its potential as a novel anti-infective agent.

Neurological and Psychiatric Disorders: The structural resemblance of the thiophene ring to moieties found in psychoactive drugs suggests a potential for central nervous system activity. encyclopedia.pub Preclinical models of anxiety, depression, and neurodegenerative diseases could be employed to explore the neuropharmacological profile of this compound.

A proposed roadmap for the initial preclinical screening of this compound is outlined in the table below.

| Potential Therapeutic Area | Initial Preclinical Models | Key Endpoints for Evaluation |

| Oncology | Panel of human cancer cell lines (e.g., breast, lung, colon) | Cell viability, apoptosis assays, cell cycle analysis |

| Inflammatory Disorders | Lipopolysaccharide (LPS)-stimulated macrophages | Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) |

| Infectious Diseases | Broth microdilution assays against pathogenic bacteria and fungi | Minimum Inhibitory Concentration (MIC) determination |

| Neurological Disorders | In vitro neurotransmitter receptor binding assays | Receptor affinity and selectivity profiling |

Synergistic Effects in Combination with Existing Therapeutics in Preclinical Models

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. aacrjournals.org The rationale for combining therapeutic agents is to achieve synergistic or additive effects, overcome drug resistance, and reduce treatment-related toxicity. nih.gov Investigating the synergistic potential of this compound with established drugs in preclinical models could significantly enhance its therapeutic value.

In the context of oncology, for instance, this compound could be evaluated in combination with standard-of-care chemotherapeutic agents or targeted therapies. mdpi.com Preclinical studies would typically involve in vitro checkerboard assays to determine the combination index (CI), which provides a quantitative measure of the interaction between two drugs. A CI value of less than 1 indicates synergy, a value equal to 1 suggests an additive effect, and a value greater than 1 signifies antagonism.

The following table presents a hypothetical framework for assessing the synergistic potential of this compound in a preclinical cancer model.

| Existing Therapeutic Agent | Cancer Model (Cell Line) | Rationale for Combination | Methods for Synergy Assessment |

| Docetaxel | Prostate Cancer (e.g., PC-3) | Potential for enhanced cytotoxicity through different mechanisms of action. | Combination Index (CI) calculation from cell viability assays. |

| Gefitinib | Non-Small Cell Lung Cancer (e.g., HCC827) | Overcoming potential resistance to EGFR inhibitors. | Western blot analysis of downstream signaling pathways. |

| Doxorubicin (B1662922) | Breast Cancer (e.g., MCF-7) | Potential to reduce the effective dose of doxorubicin and its associated cardiotoxicity. | In vivo tumor growth inhibition studies in xenograft models. |

Beyond cancer, similar strategies could be applied to other disease areas. For example, in infectious diseases, combining this compound with existing antibiotics could be explored to combat drug-resistant bacterial strains.

Formulation Strategies and Prodrug Development for Enhanced Preclinical Efficacy

The successful translation of a promising compound from the laboratory to the clinic is heavily dependent on its physicochemical properties and pharmacokinetic profile. Poor aqueous solubility and low oral bioavailability are common hurdles in drug development. nih.gov Therefore, the early implementation of formulation strategies and prodrug design is crucial for enhancing the preclinical efficacy of this compound.

Formulation Strategies:

A variety of formulation techniques can be employed to improve the solubility and dissolution rate of poorly water-soluble compounds. hilarispublisher.com These include:

Particle Size Reduction: Techniques such as micronization and nanomilling increase the surface area of the drug, thereby enhancing its dissolution rate. nih.gov

Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can create amorphous solid dispersions with improved solubility and bioavailability. drughunter.com

Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be developed to improve the oral absorption of lipophilic drugs. nih.gov

Prodrug Development:

A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active form. This approach can be used to overcome various pharmaceutical and pharmacokinetic barriers. For this compound, with its hydroxyl and secondary amine functionalities, several prodrug strategies could be envisioned:

Ester Prodrugs: The hydroxyl group can be esterified with various promoieties to enhance lipophilicity or aqueous solubility. For instance, amino acid esters can be utilized to target amino acid transporters in the gastrointestinal tract, thereby improving oral absorption. nih.govtandfonline.com

Carbamate (B1207046) Prodrugs: The secondary amine can be converted into a carbamate to modulate the compound's physicochemical properties. researchgate.net

Phosphate (B84403) Esters: The introduction of a phosphate group at the hydroxyl position can significantly increase aqueous solubility, making the compound suitable for parenteral administration. researchgate.net

The selection of an appropriate formulation or prodrug strategy would be guided by the specific physicochemical properties of the parent compound and the desired therapeutic application.

| Challenge | Potential Formulation Strategy | Potential Prodrug Approach |

| Poor Aqueous Solubility | Amorphous Solid Dispersion | Phosphate Ester of the hydroxyl group |

| Low Oral Bioavailability | Self-Emulsifying Drug Delivery System (SEDDS) | Amino Acid Ester of the hydroxyl group |

| First-Pass Metabolism | Nanoparticle Formulation | Carbamate of the secondary amine |

Translational Research Perspectives for Advancing this compound to Advanced Preclinical Stages

Translational research serves as a critical bridge between basic scientific discoveries and their application in clinical practice. nih.gov Advancing this compound through the preclinical development pipeline towards potential clinical trials requires a well-defined translational strategy. This involves a series of studies designed to provide a comprehensive understanding of the compound's efficacy, safety, and mechanism of action.

Key components of a translational research plan for this compound would include:

Pharmacokinetics and Pharmacodynamics (PK/PD) Modeling: Establishing a clear relationship between the drug's concentration in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics) is essential for determining an appropriate dosing regimen for later clinical studies.

Biomarker Discovery and Validation: Identifying and validating biomarkers that can predict the response to treatment with this compound would be invaluable for patient stratification in future clinical trials. youtube.com

Investigational New Drug (IND)-Enabling Studies: These are a series of regulated safety and toxicology studies that must be completed before a new drug can be administered to humans. wisc.edu This includes studies on acute and chronic toxicity, genotoxicity, and safety pharmacology.

Early Engagement with Regulatory Agencies: Proactive communication with regulatory bodies like the U.S. Food and Drug Administration (FDA) is crucial to ensure that the preclinical development plan aligns with regulatory expectations. youtube.com

The overarching goal of the translational research phase is to build a robust data package that supports the initiation of first-in-human clinical trials.

Unaddressed Research Questions and Emerging Avenues for the this compound Class of Compounds

While the specific compound this compound remains largely unexplored, the broader class of thiophene-containing amino alcohols represents a fertile ground for medicinal chemistry research. Several key research questions and emerging avenues warrant further investigation:

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR for this class of compounds is needed. This would involve synthesizing and evaluating a library of analogs with modifications to the thiophene ring, the amino alcohol backbone, and the linker between these two moieties. Such studies would provide valuable insights into the structural requirements for optimal biological activity and selectivity. rsc.org

Target Identification and Validation: For analogs that demonstrate promising activity in phenotypic screens, identifying their specific molecular targets is a critical next step. Modern chemical biology and proteomics approaches can be employed for this purpose. mdpi.com

Exploration of Novel Chemical Space: The synthesis of more complex derivatives, such as constrained analogs or compounds with different heterocyclic systems in place of the thiophene ring, could lead to the discovery of novel chemical entities with improved pharmacological properties.

Application of Computational Modeling: In silico methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding modes of these compounds to their biological targets and to guide the design of new, more potent analogs. researcher.life

The systematic investigation of these research questions will be instrumental in unlocking the full therapeutic potential of the this compound class of compounds and could lead to the development of novel drugs for a variety of diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.